Cas no 1361732-10-6 (6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde)

6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde
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- インチ: 1S/C9H10F2N2O2/c1-15-8-6(9(10)11)2-5(3-12)13-7(8)4-14/h2,4,9H,3,12H2,1H3
- InChIKey: PXXZRWMDLXDYIK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(CN)=NC(C=O)=C1OC)F
計算された属性
- せいみつぶんしりょう: 216.07103389 g/mol
- どういたいしつりょう: 216.07103389 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 216.18
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 65.2
6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022001263-500mg |
6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde |
1361732-10-6 | 97% | 500mg |
$931.00 | 2022-04-03 | |
Alichem | A022001263-1g |
6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde |
1361732-10-6 | 97% | 1g |
$1,646.40 | 2022-04-03 |
6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde 関連文献
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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10. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehydeに関する追加情報
6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde: A Comprehensive Overview
The compound 6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde (CAS No. 1361732-10-6) is a highly specialized organic molecule with significant potential in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structural features, which include a pyridine ring substituted with an aminoalkyl group, a difluoromethyl group, and a methoxy group. The presence of these functional groups makes it a versatile building block for further chemical modifications and applications.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery due to their ability to interact with various biological targets. The difluoromethyl group in this compound introduces electronic effects that can enhance the molecule's stability and bioavailability. Additionally, the methoxy group contributes to hydrogen bonding capabilities, which are crucial for molecular recognition in biological systems. These features make 6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde a promising candidate for the development of new therapeutic agents.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have optimized the synthesis pathway to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications. The use of catalytic methods and green chemistry principles has also been explored to minimize environmental impact during the manufacturing process.
In terms of applications, 6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde has shown potential in the field of drug delivery systems. Its aldehyde group can be utilized for conjugation with other biomolecules, enabling targeted drug delivery and improved therapeutic outcomes. Furthermore, the compound's ability to act as a precursor for more complex molecules makes it valuable in combinatorial chemistry and high-throughput screening campaigns.
Recent research has also focused on the electrochemical properties of this compound. Studies have demonstrated that its pyridine ring can serve as a platform for electron transfer processes, making it suitable for applications in electrocatalysis and energy storage devices such as supercapacitors. The integration of this compound into nanotechnology-based systems is an emerging area of interest, with potential implications for renewable energy technologies.
The structural versatility of 6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde also extends to its use in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has been explored, offering new possibilities for developing safer and more effective pesticides and herbicides. This aligns with the growing demand for sustainable agricultural practices that minimize environmental harm.
In conclusion, 6-(Aminomethyl)-4-(difluoromethyl)-3-methoxypyridine-2-carboxaldehyde (CAS No. 1361732-10-6) is a multifaceted compound with wide-ranging applications across various industries. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research and development.
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